molecular formula C5H6ClN3 B1316360 3-Chloro-6-methylpyrazin-2-amine CAS No. 89182-15-0

3-Chloro-6-methylpyrazin-2-amine

Cat. No.: B1316360
CAS No.: 89182-15-0
M. Wt: 143.57 g/mol
InChI Key: CGJYSLPJPPINSM-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazin-2-amine: is a chemical compound with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the sixth position on the pyrazine ring.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-6-methylpyrazin-2-amine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

    Hydrogen Ionization: In acidic or alkaline solutions, this compound can undergo hydrogen ionization reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazine ring.

    Reduction Products: Reduced forms of the pyrazine ring with altered nitrogen oxidation states.

Scientific Research Applications

3-Chloro-6-methylpyrazin-2-amine is a versatile compound with numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyrazine ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-3-chloro-6-methylpyrazine
  • 3-Chloro-6-methyl-2-pyrazinamine
  • 2-Amino-6-chloropyrazine

Comparison: 3-Chloro-6-methylpyrazin-2-amine is unique due to the specific positioning of the chlorine and methyl groups on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-chloro-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJYSLPJPPINSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569095
Record name 3-Chloro-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89182-15-0
Record name 3-Chloro-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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